1-(Morpholin-4-yl)-4-phenoxybutan-1-one
Description
1-(Morpholin-4-yl)-4-phenoxybutan-1-one is a morpholine-containing ketone derivative with the molecular formula C₁₄H₁₉NO₂ (CID 288839) . Its structure comprises a morpholine ring connected via a carbonyl group to a butan-1-one chain, which terminates in a phenoxy group. Key identifiers include:
This compound belongs to a class of molecules where the morpholine moiety is linked to aromatic systems via variable alkyl/ether chains.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-4-phenoxybutan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-14(15-8-11-17-12-9-15)7-4-10-18-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
XRFCKPUSDCCKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one can be achieved through several methods. One common approach involves the reaction of 4-phenoxybutan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In an industrial setting, the production of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Morpholin-4-yl)-4-phenoxybutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-4-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(Morpholin-4-yl)-4-phenoxybutan-1-one, differing in substituents, chain length, or pharmacological profiles:
1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b)
- Molecular Formula : C₁₀H₁₈N₂O₂
- Key Features: Shorter chain (ethanone backbone) with a pyrrolidine substituent instead of phenoxy. Physical Properties: Dark brown liquid; IR peaks at 1635 cm⁻¹ (amide C=O), 80% synthetic yield .
1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CID 1097785-90-4)
- Molecular Formula : C₁₂H₂₃N₃O₂
- Key Features: Replaces the phenoxy group with a piperazine ring.
1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one (CAS 2089-21-6)
- Molecular Formula: C₁₆H₂₃NO₃
- Key Features: Ethoxy linker between morpholine and phenyl group. Comparison: The ethoxy bridge may reduce steric hindrance compared to the phenoxybutanone chain, influencing receptor binding in kinase inhibition .
MSC2360844 (PI3Kδ Inhibitor)
- Molecular Formula : C₂₆H₂₈FN₃O₅S
- Key Features: Contains a morpholin-4-yl carbonyl group fused to a thiochromeno-pyrazole scaffold. Pharmacological Relevance: Demonstrates nanomolar potency against PI3Kδ, highlighting the role of morpholine in enhancing target selectivity .
4-Methyl-1-(morpholin-4-yl)-1-phenylpent-en-3-one (CID 259,35127)
- Molecular Formula: C₁₆H₂₁NO₂
- Key Features: Incorporates an α,β-unsaturated ketone (enone) system, which may confer reactivity in Michael addition reactions. Structural Contrast: The conjugated enone system distinguishes it from the saturated butanone chain in the target compound .
Comparative Analysis Table
Key Research Findings
- Morpholine as a Bioisostere : The morpholine ring enhances solubility and metabolic stability in analogues like MSC2360844, making it a preferred substituent in kinase inhibitors .
- Impact of Chain Length: Longer chains (e.g., butanone vs. ethanone) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Substituent Effects: Aromatic groups (phenoxy) confer π-π stacking interactions in target binding, while heterocycles (piperazine) enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
